2-(3,3-Dimethylbutanamido)acetic acid
CAS No.: 883802-93-5
Cat. No.: VC6330407
Molecular Formula: C8H15NO3
Molecular Weight: 173.212
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883802-93-5 |
|---|---|
| Molecular Formula | C8H15NO3 |
| Molecular Weight | 173.212 |
| IUPAC Name | 2-(3,3-dimethylbutanoylamino)acetic acid |
| Standard InChI | InChI=1S/C8H15NO3/c1-8(2,3)4-6(10)9-5-7(11)12/h4-5H2,1-3H3,(H,9,10)(H,11,12) |
| Standard InChI Key | CKPFPZCUQJFSPF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)CC(=O)NCC(=O)O |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
2-(3,3-Dimethylbutanamido)acetic acid, systematically named 2-[(3,3-dimethylbutanoyl)amino]acetic acid, belongs to the class of N-acylglycines. Its IUPAC name derives from the substitution of the hydrogen atom on the amino group of glycine with a 3,3-dimethylbutanoyl moiety . The compound’s SMILES notation, , explicitly defines its branched alkyl chain () and the acetic acid backbone .
Molecular Geometry and Spectral Data
The InChIKey provides a unique identifier for its stereochemical and isotopic features . Predicted mass spectrometry adducts include at m/z 174.11248 and at m/z 196.09442, with collision cross sections of 139.4 Ų and 146.4 Ų, respectively . These values facilitate its identification in complex mixtures using ion mobility spectrometry.
Table 1: Predicted Collision Cross Sections (CCS) for Key Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| 174.11248 | 139.4 | |
| 196.09442 | 146.4 | |
| 172.09792 | 136.4 |
Synthesis and Manufacturing
Catalytic Oxidation and Acidification
The oxidation step in the patent employs 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with co-catalysts like ferric trichloride and sodium nitrite, achieving yields exceeding 90% . Acidification with hydrochloric or sulfuric acid finalizes the carboxylate group, a step directly applicable to synthesizing 2-(3,3-dimethylbutanamido)acetic acid if the intermediate amide is properly functionalized .
Physicochemical Properties
Partitioning and Solubility
The related compound 2-(N-ethyl-3,3-dimethylbutanamido)acetic acid exhibits a LogP of 0.98, indicating moderate lipophilicity . Extrapolating this to the target compound, its polar surface area of 58 Ų suggests solubility in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane, consistent with its use in extraction steps described in the patent .
Stability and Reactivity
Applications and Industrial Relevance
Pharmaceutical Intermediates
As a glycine derivative, 2-(3,3-dimethylbutanamido)acetic acid could serve as a building block for peptide mimetics or prodrugs. The Enamine Ltd catalog lists analogs like 2-(N-ethyl-3,3-dimethylbutanamido)acetic acid as screening compounds, hinting at its role in drug discovery .
Specialty Chemicals
The compound’s branched alkyl chain may enhance the lipid solubility of agrochemicals or surfactants. Its synthesis via scalable halogenation-oxidation routes supports industrial production .
Analytical and Regulatory Considerations
Quality Control
Gas chromatography purity data from the patent indicate that optimized synthetic routes achieve >98% purity, critical for pharmaceutical applications . Suppliers offer the compound at 80% purity for research use, necessitating further purification for advanced studies .
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